molecular formula C19H20ClN3O2 B240757 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Katalognummer B240757
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: QYKRNNMRAXVIIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor that belongs to the family of Aurora kinase inhibitors. Aurora kinases are a group of serine/threonine kinases that play an essential role in cell division and mitosis. MLN8054 selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer, including breast, colon, and lung cancer.

Wirkmechanismus

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer. Aurora A kinase plays an essential role in cell division and mitosis by regulating spindle assembly and chromosome segregation. Inhibition of Aurora A kinase by 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide results in cell cycle arrest, apoptosis, and inhibition of tumor growth. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of other kinases, such as FLT3 and RET, which are involved in the development of certain types of cancer.
Biochemical and Physiological Effects:
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora A kinase. It has also been shown to inhibit tumor growth in preclinical models of cancer. In clinical trials, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of Aurora A kinase, which makes it an attractive tool for studying the role of Aurora A kinase in cell division and mitosis. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has some limitations for lab experiments, such as its low solubility in aqueous solutions and its poor bioavailability.

Zukünftige Richtungen

For 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide research may include the development of more potent and selective Aurora A kinase inhibitors, the evaluation of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in combination with other chemotherapeutic agents, and the identification of biomarkers that can predict response to 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide treatment.

Synthesemethoden

The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, 3-(4-methylpiperazin-1-yl)benzoic acid, and 3-(4-methylpiperazin-1-yl)benzamide. These compounds are then combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been described in detail in several publications, including the original patent application.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. In preclinical studies, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. In clinical trials, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors.

Eigenschaften

Produktname

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Molekularformel

C19H20ClN3O2

Molekulargewicht

357.8 g/mol

IUPAC-Name

4-chloro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-22-9-11-23(12-10-22)19(25)15-3-2-4-17(13-15)21-18(24)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3,(H,21,24)

InChI-Schlüssel

QYKRNNMRAXVIIQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.